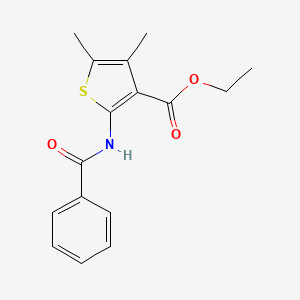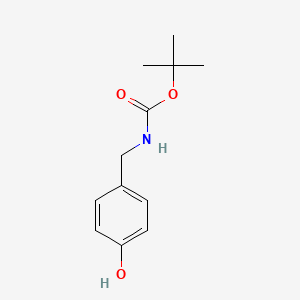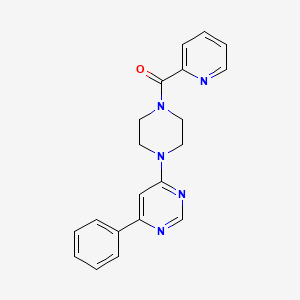![molecular formula C18H22N4OS B2805073 N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide CAS No. 1259167-76-4](/img/structure/B2805073.png)
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide, also known as CCG-63802, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of several enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases.
作用機序
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide inhibits the activity of PKC and GSK-3 by binding to their active sites, thereby preventing their interaction with substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the Akt/mTOR pathway. These pathways play important roles in cell proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention.
Biochemical and Physiological Effects
In addition to its effects on signaling pathways, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease. These effects suggest that this compound may have broad therapeutic potential.
実験室実験の利点と制限
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. It has also been shown to have low toxicity in animal models, making it a safe and reliable research tool. However, one limitation of this compound is its relatively low specificity, as it has been shown to inhibit the activity of several enzymes and signaling pathways. This can make it difficult to attribute specific effects to the inhibition of a single target.
将来の方向性
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide. One direction is the development of more potent and selective inhibitors, which would allow for more precise targeting of specific signaling pathways. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, diabetes, and neurological disorders. Additionally, the elucidation of the molecular mechanisms underlying the effects of this compound could provide valuable insights into the regulation of signaling pathways and the development of new therapeutic strategies.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-amino-5-methylbenzimidazole with chloroacetyl chloride, followed by the reaction of the resulting compound with 1-cyanocycloheptene. The final step involves the reaction of the intermediate with 2-mercaptobenzoic acid to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), which play important roles in various signaling pathways. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-22-15-9-5-4-8-14(15)20-17(22)24-12-16(23)21-18(13-19)10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCXWHYHXYHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)




![N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805004.png)

![N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2805007.png)
![2-[2-(2-Hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2805008.png)

![[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide](/img/structure/B2805010.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2805011.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)